molecular formula C26H25N5O3 B611416 Tolebrutinib CAS No. 1971920-73-6

Tolebrutinib

Cat. No. B611416
CAS RN: 1971920-73-6
M. Wt: 455.5 g/mol
InChI Key: KOEUOFPEZFUWRF-LJQANCHMSA-N
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Safety and Hazards

Tolebrutinib is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . The most common adverse events reported were headache, COVID-19, nasopharyngitis, upper respiratory tract infection, and arthralgia .

Future Directions

Phase 3 trials in relapsing multiple sclerosis (MS), GEMINI I and GEMINI II, are fully enrolled and on track for a 2024 FDA submission in the U.S . New data for Tolebrutinib showed a significant effect on key immune mediators that may drive disease progression within the CNS .

Biochemical Analysis

Biochemical Properties

Tolebrutinib plays a significant role in biochemical reactions by interacting with BTK, an enzyme crucial for the development and functioning of certain immune cells . It acts as a covalent inhibitor, reacting with BTK 65-times faster than evobrutinib . This interaction with BTK is central to the biochemical properties of this compound.

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It modulates B lymphocytes and microglial cells, which are key immune mediators that may drive disease progression within the central nervous system (CNS) . In multiple sclerosis patients treated with this compound, researchers observed significant changes in the proteomic profile of cerebrospinal fluid .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of BTK. It irreversibly inactivates BTK via a covalent reaction between its acrylamide “warhead” and the sulfhydryl sidechain of cysteine 481 in the ATP binding pocket of BTK, rendering the enzyme catalytically inert .

Temporal Effects in Laboratory Settings

This compound was found to be rapidly and completely absorbed from the gastrointestinal tract, followed by rapid and extensive metabolism . Over time, it was observed that excretion via feces was the major elimination pathway of the administered radioactivity (78%) .

Dosage Effects in Animal Models

In non-human primate models, evobrutinib, fenebrutinib, and this compound achieved similar levels of exposure in cerebrospinal fluid after oral doses of 10 mg/kg . Only this compound exceeded the IC90 (the estimated concentration inhibiting 90% of kinase activity) value .

Metabolic Pathways

This compound undergoes extensive metabolism, with 19 metabolites identified in human plasma . Phase 1 biotransformations were primarily responsible for the circulating metabolites in plasma .

Transport and Distribution

This compound is rapidly and completely absorbed from the gastrointestinal tract, indicating efficient transport and distribution within the body . It achieves cerebrospinal fluid concentrations predicted to modulate B lymphocytes and microglial cells, suggesting effective distribution within cells and tissues .

Subcellular Localization

Given its ability to penetrate the brain and its interaction with BTK, an enzyme expressed in B lymphocytes and myeloid cells, it can be inferred that this compound likely localizes to these immune cells within the CNS .

properties

IUPAC Name

4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c1-2-23(32)29-16-6-7-19(17-29)30-22-14-15-28-25(27)24(22)31(26(30)33)18-10-12-21(13-11-18)34-20-8-4-3-5-9-20/h2-5,8-15,19H,1,6-7,16-17H2,(H2,27,28)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEUOFPEZFUWRF-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=NC=C3)N)N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1971920-73-6
Record name Tolebrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971920736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLEBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CZ82ZYY9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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